Csf1R-IN-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-21 is a compound that acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF1R). This receptor is a key player in the regulation of macrophages, which are crucial for immune responses and inflammation. Inhibiting CSF1R has shown potential in treating various diseases, including cancer and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The mixture is then incubated at room temperature in the presence of argon gas for 48 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions
Csf1R-IN-21 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, polyethylene glycol (PEG300), and Tween 80. The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of inert gases like argon .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound that have enhanced properties for specific applications, such as increased solubility or stability.
Scientific Research Applications
Csf1R-IN-21 has a wide range of scientific research applications:
Cancer Research: It is used to inhibit CSF1R in tumor-associated macrophages, thereby reducing tumor growth and enhancing the efficacy of other cancer treatments.
Neurodegenerative Diseases: The compound has shown potential in treating diseases like Alzheimer’s and Parkinson’s by inhibiting microglial activation and reducing neuroinflammation.
Immunotherapy: This compound is used in combination with other immunotherapeutic agents to enhance anti-tumor immunity.
Mechanism of Action
Csf1R-IN-21 exerts its effects by binding to the CSF1R and inhibiting its activation. This inhibition prevents the receptor from signaling downstream pathways that promote the survival and proliferation of macrophages. By blocking CSF1R, this compound reduces the production of inflammatory mediators and reprograms the tumor microenvironment to enhance anti-tumor immunity .
Comparison with Similar Compounds
Similar Compounds
Pexidartinib: The first FDA-approved CSF1R inhibitor for the treatment of tenosynovial giant cell tumor.
Emactuzumab: A monoclonal antibody that targets CSF1R and inhibits its activation.
Pimicotinib: Another CSF1R inhibitor that has shown promise in enhancing anti-tumor immunity.
Uniqueness of Csf1R-IN-21
This compound is unique due to its specific binding affinity and inhibitory effects on CSF1R. It has shown significant potential in preclinical models for treating various diseases, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H20F3N5O3 |
---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
5-methyl-N-[2-methyl-5-[[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H20F3N5O3/c1-13-4-5-18(10-20(13)30-23(34)21-6-15(3)35-31-21)29-22(33)16-7-17(24(25,26)27)9-19(8-16)32-12-28-11-14(32)2/h4-12H,1-3H3,(H,29,33)(H,30,34) |
InChI Key |
BRFQQHIFOHIJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C=NC=C3C)C(F)(F)F)NC(=O)C4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.